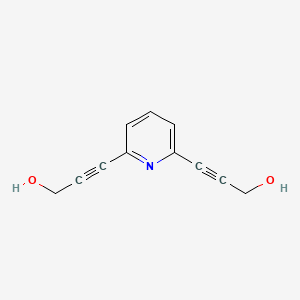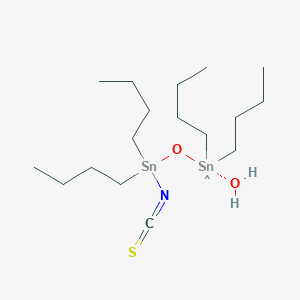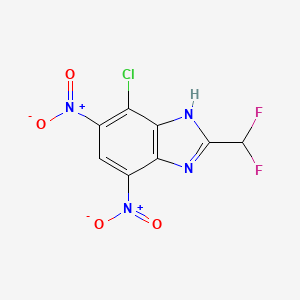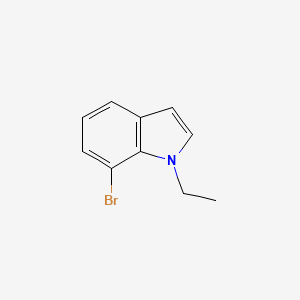
7-Bromo-1-ethyl-1H-indole
Overview
Description
7-Bromo-1-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 7-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethylindole. One common method is the electrophilic substitution reaction, where 1-ethylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
7-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2,3-diones.
Reduction Reactions: The indole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of indoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted indole derivatives, while oxidation and reduction reactions can produce different functionalized indole compounds .
Scientific Research Applications
7-Bromo-1-ethyl-1H-indole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: This compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The bromine atom at the 7-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
7-Bromo-1-ethyl-1H-indole can be compared with other similar compounds, such as:
1-Methyl-7-bromoindole: Similar in structure but with a methyl group instead of an ethyl group at the 1-position. It may exhibit different reactivity and biological activity.
7-Bromoindole: Lacks the ethyl group at the 1-position, which can affect its chemical properties and applications.
1-Ethylindole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
280752-69-4 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
7-bromo-1-ethylindole |
InChI |
InChI=1S/C10H10BrN/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2H2,1H3 |
InChI Key |
TYLLWHJIGBJGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B8631188.png)
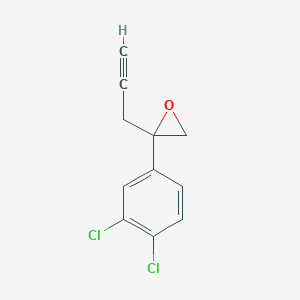
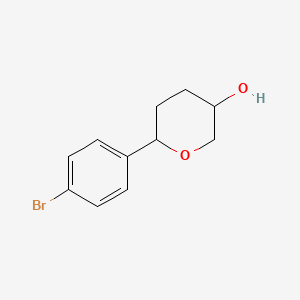
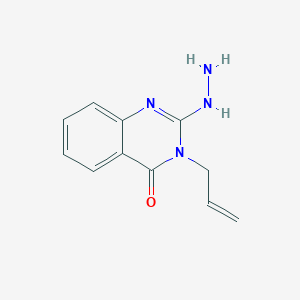
![2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid](/img/structure/B8631221.png)


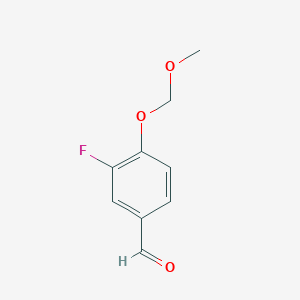
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)

